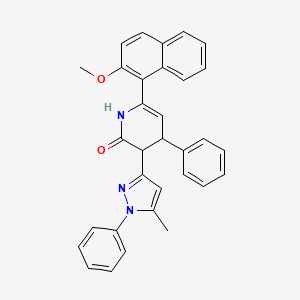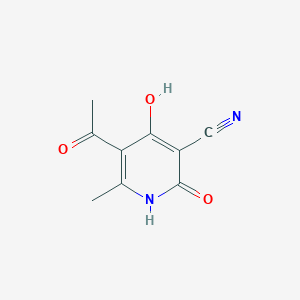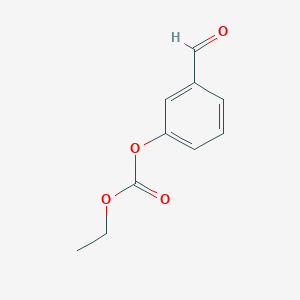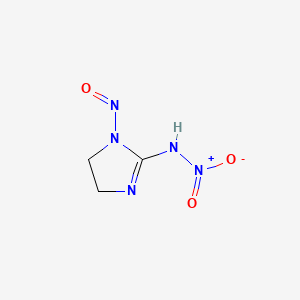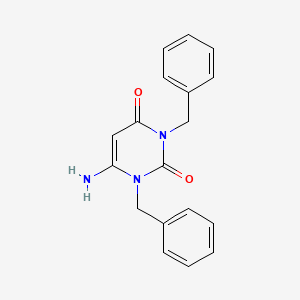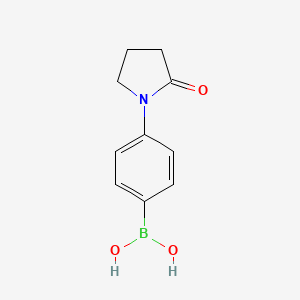
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronic esters or alcohols.
Substitution: Participation in cross-coupling reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product in Suzuki–Miyaura coupling reactions . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparison: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of the 2-oxopyrrolidin-1-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective .
Properties
Molecular Formula |
C10H12BNO3 |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10-2-1-7-12(10)9-5-3-8(4-6-9)11(14)15/h3-6,14-15H,1-2,7H2 |
InChI Key |
AXPKQCFRONJAQZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCC2=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


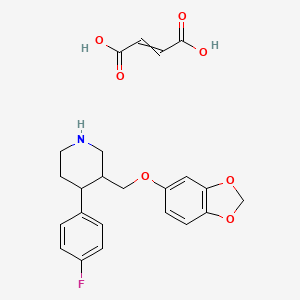
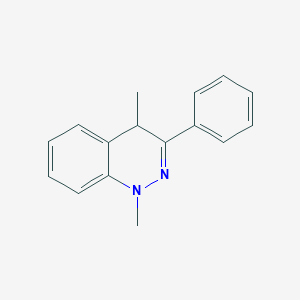
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B13991204.png)

